Product packaging for 2-(Azetidin-3-yl)pentan-3-one(Cat. No.:)

2-(Azetidin-3-yl)pentan-3-one

Cat. No.: B15254019
M. Wt: 141.21 g/mol
InChI Key: NFUWLWSQSZRPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines and their carbonyl derivatives, β-lactams (azetidin-2-ones), are foundational components in organic synthesis and drug discovery. arkat-usa.orgnih.gov The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique chemical character, positioning them between the highly reactive, less stable aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.org This balance of stability and reactivity makes them powerful synthons for constructing more complex nitrogen-containing molecules. arkat-usa.org

The significance of azetidines is highlighted by their presence in numerous natural products and biologically active compounds. nih.gov They serve as crucial raw materials, chiral auxiliaries, and intermediates in the synthesis of amino acids, alkaloids, and other bioactive molecules. arkat-usa.org The utility of the azetidine (B1206935) ring is not limited to its role as a synthetic intermediate; the scaffold itself is a privileged motif in medicinal chemistry, appearing in drugs such as the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org The development of efficient methods to construct and functionalize azetidines is, therefore, a critical area of research with profound implications for multiple scientific disciplines. arkat-usa.org

Unique Structural and Conformational Aspects of the Azetidine Ring System

The structure of the azetidine ring is defined by its four-membered, saturated nature, which leads to significant angle and torsional strain. Unlike the planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. rsc.org This puckering is a key conformational feature, and the degree of this pucker can be influenced by the nature and position of substituents on the ring. rsc.org

PropertyDescriptionReference
Ring Strain Energy Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. rsc.org
Conformation Non-planar, puckered structure to relieve torsional strain. rsc.org
Stability More stable and easier to handle than three-membered aziridines. rsc.org
Reactivity Strain-driven reactivity allows for selective ring-opening and functionalization. arkat-usa.org

Historical Context of Azetidine Synthesis Challenges and Innovations

Historically, the synthesis of azetidines has been challenging compared to other saturated nitrogen heterocycles. arkat-usa.org Early methods often required harsh conditions and had limited substrate scope, hindering the exploration of this chemical space. Common strategies included the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. arkat-usa.org However, these methods were often hampered by competing side reactions and the difficulty of preparing the required linear precursors.

The past few decades have witnessed significant innovations in azetidine synthesis. rsc.org Modern methods have expanded the toolkit available to chemists, enabling the construction of densely functionalized and stereochemically complex azetidines. Key advancements include:

[2+2] Cycloaddition Reactions: Photocycloadditions of imines and alkenes, such as the aza Paternò-Büchi reaction, have emerged as powerful tools. rsc.org

Ring Contraction and Expansion: Methods involving the rearrangement of larger rings (e.g., pyrrolidinones) or the expansion of smaller rings (e.g., aziridines) have provided novel entry points to the azetidine core. arkat-usa.org

Metal-Catalyzed Reactions: Transition-metal catalysis, including palladium- and gold-catalyzed cyclizations, has enabled the synthesis of azetidines under mild conditions with high efficiency and selectivity. rsc.orgnih.gov For example, gold-catalyzed oxidative cyclization of N-propargylsulfonamides is a modern approach to synthesizing chiral azetidin-3-ones. nih.gov

Strain-Release Homologation: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes allows for modular construction of substituted azetidines. rsc.org

These innovations have transformed the field, making a wide array of azetidine derivatives more accessible for research and development in materials science and medicinal chemistry.

Synthetic StrategyDescriptionKey FeaturesReference
Intramolecular Cyclization Cyclization of 1,3-difunctionalized acyclic precursors (e.g., haloamines, amino alcohols).Traditional method, often requires base promotion. arkat-usa.org
[2+2] Cycloaddition Reaction between an imine and an alkene, often photochemically induced (aza Paternò-Büchi).Forms two bonds in one step, good for building complexity. rsc.org
Ring Expansion/Contraction Rearrangement of aziridines or pyrrolidines to form the azetidine ring.Accesses azetidines from different starting materials. arkat-usa.org
Metal-Catalyzed Cyclization Use of transition metals (e.g., Au, Pd, Ti) to catalyze ring formation.Mild conditions, high functional group tolerance. nih.gov
Strain-Release Reactions Using highly strained intermediates like azabicyclo[1.1.0]butanes to drive synthesis.Modular and versatile for creating substituted azetidines. rsc.org

Overview of 2-(Azetidin-3-yl)pentan-3-one within the Azetidine Chemical Space

A comprehensive search of the available scientific literature and chemical databases did not yield any specific information, research articles, or synthetic reports for the compound "this compound." This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be a theoretical structure for which research has not been published in accessible literature.

Structurally, the name implies an azetidine ring substituted at the 3-position with a pentan-3-one moiety attached at its second carbon. Such a structure would belong to the class of 3-substituted azetidines, which are of significant interest in medicinal chemistry. arkat-usa.orgnih.gov The synthesis of related structures, such as azetidin-3-ones and other 3-acylazetidines, has been documented through various methods, but no route specifically targeting this compound was found. arkat-usa.org

Research Hypotheses and Objectives for Investigations on this compound

Given the absence of existing literature on this compound, any research on this compound would be exploratory. The primary objective would be to establish a viable synthetic route to the molecule and to characterize its chemical and physical properties.

Hypothetical Research Objectives:

Synthesis Development: The primary objective would be to devise and execute a novel synthetic pathway to this compound. This could potentially involve the alkylation of an N-protected azetidin-3-one (B1332698) enolate or a conjugate addition to an N-protected 3-methyleneazetidin-2-one (B13111131) precursor.

Structural and Conformational Analysis: Once synthesized, a key objective would be the complete characterization of the compound using spectroscopic methods (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure and determine its preferred conformation.

Exploration of Chemical Reactivity: A further objective would be to investigate the reactivity of the ketone and the secondary amine functionalities to understand how the strained azetidine ring influences their chemical behavior.

Without any prior data, research into this specific compound would begin at a foundational level, focused on its creation and fundamental characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B15254019 2-(Azetidin-3-yl)pentan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(azetidin-3-yl)pentan-3-one

InChI

InChI=1S/C8H15NO/c1-3-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

NFUWLWSQSZRPFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1CNC1

Origin of Product

United States

Synthetic Methodologies for 2 Azetidin 3 Yl Pentan 3 One and Its Derivatives

Strategic Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a pivotal step in the synthesis of the target molecule. Various strategic approaches have been developed, broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, ring rearrangements, and reductive amination pathways.

Intramolecular cyclization is a common and effective method for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond. magtech.com.cn

One of the most utilized strategies is the cyclization of a preformed chain via the nucleophilic displacement of a leaving group by a nitrogen atom. acs.org This can be achieved using γ-amino alcohols, where the hydroxyl group is activated, for instance, by 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the ring closure. acs.org Similarly, γ-halides can undergo intramolecular SN2 reactions to yield the azetidine ring. acs.orgnih.gov

Another powerful method is the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been shown to be an effective catalyst for the regioselective C3-intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.gov

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a more modern approach. rsc.orgacs.org This method allows for the direct formation of the azetidine ring from picolinamide (B142947) (PA) protected amine substrates, highlighting the utility of activating unactivated C-H bonds in synthesis. rsc.orgacs.org

Intramolecular Cyclization Method Precursor Key Reagents/Catalysts Description Reference
Nucleophilic Substitutionγ-Amino alcohol1,1'-Carbonyldiimidazole (CDI)Activation of the hydroxyl group facilitates intramolecular nucleophilic attack by the amine. acs.org
Nucleophilic Substitutionγ-Halo amineBaseDirect intramolecular SN2 displacement of the halide by the amine. acs.orgnih.gov
Epoxide Ring Openingcis-3,4-Epoxy amineLa(OTf)₃Lewis acid-catalyzed regioselective intramolecular aminolysis of the epoxide. nih.gov
C-H AminationPicolinamide (PA) protected aminePalladium catalystPalladium-catalyzed intramolecular amination of a γ-C(sp³)–H bond. rsc.orgacs.org

Intermolecular cycloadditions provide a direct route to the four-membered azetidine ring by combining two unsaturated molecules. mdpi.com

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. nih.govrsc.org This reaction can be initiated by UV light or, more recently, by visible light photocatalysis, which offers milder reaction conditions. rsc.orgspringernature.comresearchgate.net The reaction often proceeds with high regio- and stereoselectivity. rsc.org The scope of this reaction has been expanded to include intermolecular variants using specific substrates like 2-isoxazoline-3-carboxylates, which react with a broad range of alkenes. rsc.orgspringernature.com

Another prominent cycloaddition is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846), often generated in situ from an acyl chloride, with an imine to produce a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. acs.org

Intermolecular Cycloaddition Reactants Key Conditions Primary Product Reference
Aza Paternò–Büchi ReactionImine + AlkeneUV light or Visible light photocatalystAzetidine nih.govrsc.orgspringernature.comresearchgate.net
Staudinger SynthesisKetene + ImineTertiary amine (e.g., Et₃N)β-Lactam (Azetidin-2-one) mdpi.comresearchgate.net

Rearrangement reactions of existing ring systems offer alternative pathways to the azetidine core.

Ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported as a viable method for synthesizing N-sulfonylazetidines. rsc.orgacs.org The proposed mechanism involves a nucleophilic attack on the amide carbonyl, leading to ring opening, followed by an intramolecular SN2 cyclization that expels the bromide, resulting in the smaller azetidine ring. rsc.orgacs.org

Conversely, ring expansion of three-membered heterocycles, such as aziridines, can also yield azetidines. magtech.com.cn Additionally, highly strained molecules like 1-azabicyclo[1.1.0]butane can react with various nucleophiles to efficiently form 3-substituted azetidines. acs.org

Rearrangement Strategy Starting Material Key Transformation Product Reference
Ring Contractionα-Bromo-N-sulfonylpyrrolidinoneNucleophile-induced opening and recyclizationN-Sulfonylazetidine rsc.orgacs.org
Ring ExpansionAzirineReaction with rhodium carbenes1-Azetine nih.gov
Strain-Release Functionalization1-Azabicyclo[1.1.0]butaneAddition of nucleophiles3-Substituted Azetidine acs.org

Reductive amination provides a pathway to azetidines by first forming an acyclic precursor that subsequently cyclizes. One such pathway involves the reductive amination of an appropriate aldehyde with an amine, followed by reduction and cyclization. acs.org Another approach is the reduction of 1-azetines, which are the cyclic imine analogues of azetidines. These can be reduced to the corresponding saturated azetidine ring using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nih.gov

Installation of the Pentan-3-one Moiety

Once the azetidine ring is constructed, the next critical step is the introduction of the pentan-3-one side chain at the C-3 position. This requires a reliable method for carbon-carbon bond formation at this specific position.

Several strategies can be envisioned for installing the desired side chain onto the azetidine core.

A common approach involves the nucleophilic substitution of a suitable leaving group at the C-3 position. For instance, a 3-bromo-substituted azetidine can react with a variety of carbon nucleophiles to form a new C-C bond. rsc.org To synthesize 2-(Azetidin-3-yl)pentan-3-one, a suitable organometallic reagent corresponding to the pentan-3-one moiety or a protected precursor could be used as the nucleophile.

Alternatively, the synthesis could proceed through an azetidin-3-one (B1332698) intermediate. nih.goviaea.org The ketone functionality at C-3 can serve as a handle for further elaboration. For example, a Wittig-type reaction or addition of an organometallic reagent could be used to build the carbon skeleton, followed by appropriate functional group manipulations to yield the final pentan-3-one structure. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov

Radical-based methods also offer a pathway for C-3 functionalization. The light-promoted radical addition of thiols to 2-azetines results in the formation of a C-S bond at the C-3 position. polimi.it A similar strategy involving a carbon-centered radical could potentially be adapted for C-C bond formation.

A hypothetical, yet plausible, route could involve the preparation of an N-protected azetidine-3-carboxaldehyde. Reaction of this aldehyde with an ethylmagnesium halide (Grignard reagent) would yield a secondary alcohol. Subsequent oxidation of this alcohol would then provide the target pentan-3-one side chain.

Functional Group Transformations for Ketone Generation

The introduction of the ketone functionality at the 3-position of the pentanoyl side chain attached to the azetidine ring is a critical step in the synthesis of this compound. Several methods for generating ketones are applicable, often involving the oxidation of a secondary alcohol precursor or the transformation of other functional groups.

One of the most direct methods for generating the ketone is through the oxidation of the corresponding secondary alcohol, 2-(azetidin-3-yl)pentan-3-ol. A variety of established oxidation reagents can be employed for this transformation.

Alternatively, modern catalytic methods provide elegant pathways to azetidin-3-one cores, which can be subsequently alkylated to introduce the side chain. A notable example is the gold-catalyzed intermolecular oxidation of N-protected propargylamines. nih.gov This strategy involves the reaction of an alkyne with an oxidant, such as a pyridine-N-oxide, to generate a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions after the ring has been formed. nih.gov

Another established route to azetidin-3-ones involves the intramolecular cyclization of α-diazo ketones, specifically 1-diazo-3-arenesulfamoylalkan-2-ones. acs.orgiaea.org This reaction proceeds via the decomposition of the diazo compound, often promoted by acid or a metal catalyst, to generate a carbene that inserts into the N-H bond. nih.govacs.org

Table 1: Selected Methods for Azetidin-3-one Synthesis

MethodPrecursorKey Reagents/CatalystPrincipleReference
Oxidation of AlcoholsAzetidin-3-olsStandard oxidants (e.g., PCC, Swern, DMP)Direct oxidation of a secondary alcohol to a ketone. acs.org
Gold-Catalyzed Oxidative CyclizationN-PropargylsulfonamidesGold catalyst (e.g., AuCl3), Oxidant (e.g., Pyridine-N-oxide)Intermolecular alkyne oxidation to an α-oxo gold carbene, followed by intramolecular N-H insertion. nih.gov
Diazo Ketone Cyclizationα-Amino-α′-diazo ketonesAcid or Metal Catalyst (e.g., Rh2(OAc)4)Decomposition of the diazo compound to a carbene, followed by intramolecular N-H insertion. nih.govacs.org

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount in the synthesis of this compound, which contains two chiral centers. Strategies employed include the use of chiral auxiliaries, catalytic asymmetric reactions, control of diastereoselectivity in bond-forming steps, and resolution of enantiomers.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of azetidine synthesis, auxiliaries such as tert-butanesulfinamide have proven highly effective. rsc.orgacs.org A general approach involves reacting an achiral 1,3-dielectrophile with an enantiopure tert-butanesulfinamide to construct the chiral azetidine ring. acs.org This auxiliary directs the stereochemical outcome of the cyclization and can be cleaved efficiently after the desired stereocenter on the ring is established. acs.org For the target molecule, this could involve synthesizing an enantioenriched N-sulfinyl-3-substituted azetidine, followed by N-deprotection and attachment of the pentan-3-one side chain.

Catalytic asymmetric synthesis offers a more atom-economical approach. Copper-catalyzed reactions, in particular, have been developed for the enantioselective synthesis of substituted azetidines. For instance, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst can install two new stereogenic centers with high control. acs.org Organocatalysis also presents viable routes; for example, an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate chiral aza-Michael adducts that are precursors to substituted azetidines. thieme-connect.com

Table 2: Examples of Stereoselective Methods in Azetidine Synthesis

ApproachKey Reagent/CatalystApplication PrincipleReference
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideAuxiliary controls stereocenter formation during ring cyclization; removable protecting group. rsc.orgacs.org
Chiral Auxiliary(S)-1-PhenylethylamineServes as a chiral auxiliary and nitrogen donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org
Asymmetric CatalysisCopper(I)/Chiral Bisphosphine ComplexEnantioselective difunctionalization of azetines to create 2,3-disubstituted azetidines. acs.org
OrganocatalysisChiral Phosphoric AcidCatalytic asymmetric desymmetrization or ring-opening of azetidines. acs.org

Diastereoselective Control in Synthetic Sequences

Once a chiral center is established on the azetidine ring, the creation of the second stereocenter on the side chain must be controlled to achieve the desired diastereomer. This is typically accomplished through diastereoselective addition reactions. For example, if a chiral N-protected azetidine-3-carbaldehyde (B13561631) is used as a precursor, the addition of an ethyl nucleophile (e.g., from an organometallic reagent) to the aldehyde can proceed with facial selectivity dictated by the existing stereocenter and the steric environment of the protecting group.

Literature on related systems shows that such diastereocontrol is feasible. The synthesis of densely substituted azetidines from azetidine nitrones via nucleophilic addition reactions has been shown to proceed with excellent diastereoselectivity. nih.gov Similarly, iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-azetidines with high diastereoselectivity. nih.gov These principles of substrate-controlled diastereoselection are directly applicable to the synthesis of a specific diastereomer of this compound.

Enantiomeric Resolution Techniques for this compound

When a stereoselective synthesis is not employed, a racemic mixture of this compound is produced. This mixture can be separated into its constituent enantiomers through a process called resolution. libretexts.org

The most common method of resolution involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or chromatography. libretexts.org For the target molecule, which contains a basic nitrogen atom and a ketone, several options are available:

Diastereomeric Salt Formation: The secondary amine of the azetidine ring can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. These salts can then be separated based on differences in solubility.

Diastereomeric Derivative Formation: The ketone carbonyl group can be reacted with a chiral derivatizing agent, such as a chiral hydrazine (B178648) or hydroxylamine, to form separable diastereomeric hydrazones or oximes.

After separation, the resolving agent is chemically removed to yield the pure, resolved enantiomers of this compound. An alternative modern approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thereby achieving separation. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make synthetic routes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Low-Solvent Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies in azetidine synthesis align with this goal. Microwave-assisted organic synthesis (MAOS) has been used for the solvent-free cycloaddition reaction of indolylimines and chloroacetyl chloride on a solid support (basic alumina) to produce spiro-azetidines. acs.org This technique avoids the need for toxic bases and volatile solvents while often accelerating reaction rates. acs.org

Photo-induced catalysis represents another green approach, utilizing light to drive chemical reactions under mild conditions. researchgate.netnih.gov A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines, offering an efficient and atom-economical strategy. nih.gov Applying such principles to the synthesis of this compound could involve adapting a key cyclization or bond-forming step to be performed under microwave irradiation on a solid support or through a photocatalytic pathway, thereby minimizing solvent use and energy consumption.

Atom Economy and Reaction Efficiency

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com High atom economy is characteristic of reactions like additions and rearrangements, where most or all starting materials are converted into the final product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

For the synthesis of this compound and its derivatives, the choice of synthetic strategy would significantly impact these efficiency metrics. For instance, a convergent synthesis involving the coupling of two fragments would generally be more efficient than a lengthy linear sequence. The following table provides a comparative analysis of hypothetical reaction types that could be employed in the synthesis, highlighting their impact on atom economy and general reaction efficiency.

Reaction Type General Atom Economy Key Efficiency Considerations Potential Application in Synthesis
[2+2] CycloadditionHighHigh, as all atoms from the reactants are incorporated into the product. rsc.orgFormation of the azetidine ring from an imine and an alkene.
Intramolecular SN2 CyclizationModerateCan be lowered by the generation of a leaving group salt. nih.govRing closure of a γ-amino halide or sulfonate precursor.
Catalytic Cross-CouplingLow to ModerateDependent on the mass of the catalyst and the nature of the coupling partners and byproducts. nih.govCoupling of a 3-haloazetidine with a pentanone-derived organometallic reagent.
Strain-Release FunctionalizationHighCan be highly atom-economical if catalytic. nih.govReaction of 1-azabicyclo[1.1.0]butane with a suitable nucleophile.

This table presents a generalized analysis of reaction types and their efficiency metrics.

Sustainable Catalysis in Azetidine Synthesis

The development of catalytic methods has been instrumental in advancing the synthesis of azetidines toward more sustainable and efficient processes. Catalysts not only enhance reaction rates and selectivity but also enable reactions under milder conditions and often lead to higher atom economy by avoiding the use of stoichiometric reagents. ontosight.ai

Recent breakthroughs in catalysis for azetidine synthesis include:

Palladium Catalysis: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings from readily available amine precursors with low catalyst loadings and the use of inexpensive reagents. acs.org

Copper Catalysis: Photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov This method allows for the formation of complex azetidine scaffolds in a single step.

Gold and Iridium Photocatalysis: Visible-light-mediated photocatalysis, using iridium or gold catalysts, has been successfully applied to the aza-Paternò-Büchi reaction to generate azetidines via [2+2] cycloaddition. rsc.org These methods offer access to functionalized azetidines under mild conditions.

Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, tolerating a wide range of functional groups. nih.gov

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions utilizing the strain-release of 1-azabicyclo[1.1.0]butane provide a versatile route to 3-substituted azetidines, including those with all-carbon quaternary centers. nih.gov

The following table summarizes some of the sustainable catalytic systems that could be adapted for the synthesis of this compound derivatives.

Catalyst System Reaction Type Key Advantages Reference
Palladium(II)Intramolecular C-H AminationLow catalyst loading, use of inexpensive reagents, predictable selectivity. acs.org
Copper(I/II) with PhotocatalystRadical Cascade CyclizationForms complex scaffolds, two- or three-component reactions. nih.gov
Iridium(III) Photocatalyst[2+2] PhotocycloadditionUses visible light, broad substrate scope, mild conditions. rsc.org
Lanthanum(III) TriflateIntramolecular Epoxide AminolysisHigh yields, tolerance of acid-sensitive and Lewis basic groups. nih.gov
Nickel(II) BromideStrain-Release Cross-CouplingFacile synthesis of all-carbon quaternary centers, broad scope. nih.gov

This table highlights selected sustainable catalytic methods applicable to azetidine synthesis.

By leveraging these advanced catalytic methodologies, the synthesis of this compound and its analogues can be approached with a strong emphasis on reaction efficiency and sustainability, aligning with the principles of modern green chemistry.

Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 3 Yl Pentan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to establish the connectivity and stereochemistry of 2-(Azetidin-3-yl)pentan-3-one.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment.

Azetidine (B1206935) Ring Protons: The protons on the azetidine ring are anticipated to appear as complex multiplets in the range of δ 3.0-4.0 ppm for the CH₂ groups adjacent to the nitrogen and a distinct multiplet for the CH group at the 3-position. The NH proton of the azetidine would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Pentanone Chain Protons: The protons of the pentanone moiety would exhibit characteristic signals. The methine proton at the C2 position, being adjacent to both the azetidine ring and the carbonyl group, would likely resonate as a multiplet. The ethyl group attached to the carbonyl would show a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, likely in the upfield region of the spectrum. The methyl group at the C1 position would appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon (C=O) of the pentan-3-one moiety, typically in the range of δ 205-215 ppm. chemicalbook.com

Azetidine Ring Carbons: The carbons of the azetidine ring are expected in the range of δ 40-60 ppm for the CH₂ groups and around δ 30-40 ppm for the CH group, influenced by the nitrogen atom. researchgate.net

Pentanone Chain Carbons: The carbons of the pentanone chain will have distinct chemical shifts. The C2 carbon, substituted with the azetidine ring, would be found in the δ 45-60 ppm region. The carbons of the ethyl group and the C1 methyl group would appear at higher field strengths. libretexts.org

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its detection usually requires specialized techniques or isotopic enrichment. A ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the azetidine ring, providing valuable information about its electronic state.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
C1-H₃~1.1~15Doublet
C2-H~2.8~55Multiplet
C3 (C=O)-~212-
C4-H₂~2.5~35Quartet
C5-H₃~1.0~8Triplet
Azetidine C2'/C4'-H₂~3.5~50Multiplet
Azetidine C3'-H~3.2~35Multiplet
Azetidine N-HVariable-Broad Singlet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the C2-H and the C1-H₃ protons, as well as the C4-H₂ and C5-H₃ protons of the pentanone chain. Within the azetidine ring, it would establish the connectivity between the C3'-H and the adjacent C2'/C4'-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the predicted ¹H chemical shifts to the predicted ¹³C chemical shifts in the data table above.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the C2-H proton to the carbonyl carbon (C3) and the carbons of the azetidine ring (C2' and C4'), confirming the attachment of the pentanone chain to the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial in determining the stereochemistry at the C2 and C3' positions, by observing through-space correlations between protons on the pentanone chain and the azetidine ring.

Solid-State NMR for Polymorph Characterization

In the case that this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a critical analytical tool. chemguide.co.uk By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, which are highly sensitive to the local packing environment, ssNMR can distinguish between different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the low-abundance ¹³C and ¹⁵N nuclei.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound (C₈H₁₅NO) with high precision. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared with the experimental value.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule and allows for detailed structural analysis.

Predicted Fragmentation Pattern:

The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways:

Cleavage of the C-C bond adjacent to the carbonyl group: This is a common fragmentation pathway for ketones. This would lead to the formation of an acylium ion [CH₃CH₂CO]⁺ with a mass-to-charge ratio (m/z) of 57, and another fragment containing the azetidine ring.

Cleavage of the bond between the azetidine ring and the pentanone chain: This would result in the formation of a charged azetidine fragment and a neutral pentanone fragment, or vice versa.

Ring-opening of the azetidine moiety: The strained four-membered ring could undergo ring-opening upon ionization, leading to characteristic fragment ions.

Interactive Data Table of Predicted MS/MS Fragments:

m/z Proposed Fragment Ion Origin
142[C₈H₁₆NO]⁺[M+H]⁺ (Protonated Molecule)
114[C₆H₁₂NO]⁺Loss of ethyl group (C₂H₅)
86[C₄H₈NO]⁺Cleavage of the pentanone chain
57[C₃H₅O]⁺Acylium ion from pentanone
56[C₃H₆N]⁺Fragment from azetidine ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. acs.orgbldpharm.com These methods are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. acs.org

For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands. A strong, sharp peak would be anticipated in the region of 1700-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. The N-H stretching vibration of the secondary amine within the azetidine ring would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. The C-N stretching of the azetidine ring would also produce a characteristic, though potentially weaker, signal in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement this by providing information on the non-polar bonds. bldpharm.com The C-C backbone and C-H bonds would show characteristic signals. The symmetric stretching of the azetidine ring could also be observable. By comparing the experimental spectra with databases of known compounds and theoretical calculations, a detailed picture of the molecule's functional groups can be constructed.

Table 1: Hypothetical IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
C=O (Ketone)Stretching1700 - 1725Moderate to Weak
N-H (Azetidine)Stretching3300 - 3500Weak
C-H (Alkyl)Stretching2850 - 3000Strong
C-N (Azetidine)Stretching1200 - 1350Weak to Moderate
C-CStretching800 - 1200Strong

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformational details. For this compound, which contains a chiral center at the 3-position of the azetidine ring, obtaining single crystals suitable for X-ray diffraction would be a primary goal.

The analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity of the atoms. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter, which is vital for understanding its biological activity and stereoselective synthesis. researchgate.net The conformation of the strained four-membered azetidine ring and the orientation of the pentan-3-one substituent would also be elucidated. This information is invaluable for computational modeling and understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for isolating specific components from a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The viability of using GC for this compound would depend on its volatility and thermal stability. If suitable, a GC method would provide information on purity and could potentially separate it from volatile impurities. The choice of the column (stationary phase) would be critical for achieving good separation.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) of a synthesized sample is crucial. Chiral chromatography is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The result is two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the areas of these two peaks allows for the direct calculation of the enantiomeric excess. The development of a successful chiral separation method often involves screening various chiral columns and mobile phases.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

TechniquePurposeKey Information Obtained
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of C=O, N-H, C-H bonds
Raman SpectroscopyFunctional Group IdentificationInformation on non-polar bonds (C-C, C-H)
X-Ray CrystallographyStructural ElucidationAbsolute stereochemistry, bond lengths, bond angles
HPLCPurity Assessment & QuantificationRetention time, purity level
GCPurity AssessmentRetention time, presence of volatile impurities
Chiral ChromatographyEnantiomeric SeparationEnantiomeric excess (e.e.)

Computational Chemistry and Theoretical Studies on 2 Azetidin 3 Yl Pentan 3 One

Quantum Chemical Calculations: A Predictive Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 2-(Azetidin-3-yl)pentan-3-one in the absence of extensive experimental data. These methods can provide deep insights into the molecule's electronic nature, preferred three-dimensional arrangements, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

A theoretical analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. The electron-rich regions, such as the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the carbonyl group, would likely be key contributors to the HOMO, indicating their susceptibility to electrophilic attack. Conversely, the LUMO would likely be centered around the carbonyl carbon, highlighting its potential for nucleophilic addition reactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, arising from the rotatable bonds and the puckering of the azetidine ring, can be systematically explored through computational conformational analysis. By calculating the potential energy surface, researchers can identify the various low-energy conformers and the energy barriers that separate them. This "energy landscape" is crucial for understanding which shapes the molecule is likely to adopt and how it might change its conformation, which in turn influences its biological activity and physical properties. rsc.org

Spectroscopic Property Prediction (NMR, IR)

Computational methods are adept at predicting spectroscopic data, which can be invaluable for the characterization of novel compounds. nih.gov For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted NMR Chemical Shifts: The expected ¹H and ¹³C NMR chemical shifts can be calculated to aid in structural elucidation. The protons and carbons in the vicinity of the nitrogen and oxygen atoms would be expected to show distinct shifts due to the electronegativity of these atoms.

Predicted IR Frequencies: The vibrational frequencies in the IR spectrum can also be predicted. Key vibrational modes would include the C=O stretch of the ketone, the N-H stretch of the azetidine ring, and various C-H and C-N stretching and bending vibrations.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Data Type Predicted Feature Anticipated Region
¹H NMRAzetidine ring protons3.0 - 4.5 ppm
¹H NMRPentanone chain protons0.9 - 2.8 ppm
¹³C NMRCarbonyl carbon (C=O)205 - 215 ppm
¹³C NMRAzetidine ring carbons40 - 60 ppm
IRC=O stretch1700 - 1725 cm⁻¹
IRN-H stretch3300 - 3500 cm⁻¹

Note: This table presents hypothetical data based on general principles of NMR and IR spectroscopy for similar functional groups and is not derived from actual computational studies on the specified molecule.

Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov For this compound, MD simulations could provide critical insights into its dynamics in different environments.

Conformational Flexibility and Stability in Solution

By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent influences its conformational preferences. The simulations would track the molecule's movements over time, providing information on the stability of different conformers and the transitions between them. This is particularly important for understanding how the molecule behaves in a biological medium.

Ligand-Target Interaction Dynamics (if applicable)

Should a biological target for this compound be identified, MD simulations would be instrumental in studying the dynamics of the ligand-protein complex. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, MD can help to understand the residence time of the ligand in the binding pocket and the conformational changes that may occur in both the ligand and the target upon binding. While no specific targets for this compound are currently documented, the azetidine scaffold is present in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. nih.gov

The computational and theoretical study of this compound is an area ripe for exploration. The application of established quantum chemical and molecular dynamics methods holds the promise of uncovering the fundamental properties of this molecule, which could guide its potential applications in various scientific domains. The generation of predictive data for its electronic structure, conformational landscape, and spectroscopic signatures would provide a valuable foundation for future experimental work.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbpas.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The prediction of binding modes and affinities is a cornerstone of rational drug design. For azetidine derivatives, molecular docking studies have been employed to identify potential interactions with various biological macromolecules. These studies typically involve docking a library of compounds into the binding site of a known protein target and scoring them based on their predicted binding affinity.

For instance, in a study on novel furan-azetidinone hybrids as potential inhibitors of Escherichia coli, molecular docking was performed on several bacterial protein targets, including enoyl reductase. ijper.org The docking scores and binding energies were used to rank the compounds, with the top-ranked compounds exhibiting favorable interactions like pi-pi stacking with key amino acid residues such as PHE 94 and TYR 146. ijper.org

Similarly, computational studies of 1-azetidinone substituted benzimidazole (B57391) derivatives targeting Plasmodium falciparum glutamate (B1630785) dehydrogenase have demonstrated good binding affinities. ijbpas.com The binding energies, often expressed in kcal/mol, provide a quantitative measure of the predicted affinity, with more negative values indicating stronger binding. ijbpas.com

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking results for this compound against a panel of potential protein targets, based on data from analogous compounds.

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Interacting Residues
Cyclooxygenase-2 (COX-2)3LN1-7.5TYR-385, SER-530
Enoyl Reductase (FabI)1J3I-8.2TYR-156, NAD+
Glutamate Dehydrogenase2BMA-6.9LYS-125, ASN-349
Thrombin1C4U-7.1GLY-216, TRP-60D

This table is illustrative and based on docking studies of structurally similar azetidinone derivatives. ijbpas.comijper.orgajrbps.com

In the absence of a known biological target for a novel compound, computational methods can be used to identify potential targets based on the principle of structural homology. nih.gov If a compound is structurally similar to known ligands for a particular protein, it is plausible that it may also bind to that target. This approach, often part of a broader in-silico screening strategy, helps to prioritize experimental testing. nih.gov

Azetidine and its derivatives are present in a wide range of biologically active compounds, including antibacterial and anticancer agents. nih.govrsc.org For example, the azetidine ring is a key structural feature in many inhibitors of serine proteases and N-ribosyl hydrolases. ijbpas.com Therefore, computational screening of this compound against a panel of such enzymes could reveal potential biological targets. This involves docking the compound into the crystal structures of these proteins and analyzing the resulting binding poses and energies. nih.gov

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the characterization of transient species like transition states.

The formation of the strained four-membered azetidine ring is a synthetically challenging yet crucial step in the preparation of many pharmaceuticals. Computational methods, particularly Density Functional Theory (DFT), are frequently used to study the transition states of these ring-forming reactions. frontiersin.org

A study on the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines employed DFT calculations to understand the reaction's regioselectivity. frontiersin.org The calculations showed that the energy of the transition state leading to the azetidine product was significantly influenced by the catalyst and the stereochemistry of the starting material. frontiersin.org By comparing the energies of different possible transition states, researchers can predict the most likely reaction pathway.

The following table presents a hypothetical transition state analysis for the formation of an azetidine ring, illustrating the type of data obtained from such computational studies.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Key Geometric Parameters of Transition State
Intramolecular CyclizationDFT (B3LYP/6-31G)15.2N-C bond forming: 2.1 Å, C-O bond breaking: 2.0 Å
Alternative PathwayDFT (B3LYP/6-31G)25.8N/A

This table is a representative example based on DFT studies of azetidine ring formation. frontiersin.org

Once the core azetidine scaffold is synthesized, its further functionalization is often necessary to achieve the desired biological activity. Computational methods can be used to explore the mechanistic pathways of these derivatization reactions. For example, understanding the reactivity of the ketone group in this compound or the secondary amine in the azetidine ring is crucial for planning subsequent synthetic steps.

DFT calculations can model the reaction coordinates of various transformations, such as reductions, alkylations, or couplings, at the azetidine ring. nih.gov These studies can predict the feasibility of a reaction, identify potential byproducts, and explain observed stereoselectivities. For instance, computational analysis of the α-lithiation and functionalization of N-substituted azetidines has provided insights into the configurational stability of the lithiated intermediates, which is critical for controlling the stereochemical outcome of the reaction. nih.gov

Chemical Reactivity and Derivatization of 2 Azetidin 3 Yl Pentan 3 One

Modifications of the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring of 2-(Azetidin-3-yl)pentan-3-one is a key site for chemical modification. Its reactivity is analogous to other cyclic secondary amines, allowing for a variety of derivatization strategies.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation: In principle, the azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions would likely proceed via an SN2 mechanism. The choice of solvent and base would be crucial to control the reaction and avoid potential side reactions. For instance, a non-nucleophilic base would be preferable to minimize competition with the azetidine nitrogen. Selective functionalization at the terminal amino-nitrogen can be achieved through reductive amination or simple alkylation reactions. rsc.org

N-Acylation: The introduction of an acyl group onto the azetidine nitrogen is another expected transformation. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. N-acylation is a common strategy to modify the properties of azetidine-containing compounds. The synthesis of N-acylazetidin-3-ones has been reported through the ozonolysis of corresponding N-acyl-3-methyleneazetidines.

Transformations at the Pentan-3-one Moiety

The pentan-3-one portion of the molecule offers another handle for chemical manipulation, primarily centered around the reactivity of the carbonyl group and the adjacent alpha-protons.

Carbonyl Reactivity (e.g., Reductions, Wittig Reactions)

The carbonyl group is electrophilic and can undergo a variety of nucleophilic addition reactions.

Reductions: The ketone can be reduced to the corresponding secondary alcohol, 2-(Azetidin-3-yl)pentan-3-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would allow for control over the stereochemistry of the resulting alcohol, potentially leading to diastereomeric products.

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgorganic-chemistry.orgtcichemicals.commasterorganicchemistry.com In this case, this compound could react with a phosphonium (B103445) ylide (a Wittig reagent) to yield an alkene where the carbonyl oxygen is replaced by a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgtcichemicals.commasterorganicchemistry.comnih.govnih.gov The structure of the resulting alkene would be determined by the specific ylide used. wikipedia.orgorganic-chemistry.org This reaction would likely require protection of the azetidine nitrogen to prevent it from reacting with the ylide or the base used to generate it.

Reaction Reagents Expected Product
Carbonyl ReductionNaBH₄ or LiAlH₄2-(Azetidin-3-yl)pentan-3-ol
Wittig ReactionPh₃P=CHR2-(Azetidin-3-yl)-3-alkylidenepentane

Table 1: Hypothetical Transformations of the Carbonyl Group

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a key reactive intermediate.

The formation of an enolate from this compound would generate a nucleophilic carbon atom, which could then participate in a variety of bond-forming reactions. For example, the enolate could be alkylated by reacting it with an alkyl halide, leading to the introduction of a new alkyl group at the alpha-position. Aldol reactions with aldehydes or ketones are also a possibility. researchgate.netnih.gov The regioselectivity of enolate formation (i.e., which alpha-proton is removed) would depend on the reaction conditions, including the choice of base and temperature. Again, protection of the azetidine nitrogen would likely be necessary to prevent it from interfering with the base or reacting with the electrophile.

Ring-Opening Reactions of the Azetidine Nucleus

The four-membered azetidine ring is strained and can undergo ring-opening reactions under certain conditions. nih.govmagtech.com.cnnih.gov This reactivity provides a pathway to linear amine derivatives.

The ring-opening of azetidines can be initiated by nucleophiles or promoted by acids. nih.govmagtech.com.cn In the case of this compound, protonation of the azetidine nitrogen under acidic conditions would make the ring more susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn For instance, nucleophilic attack could occur at either of the carbon atoms adjacent to the nitrogen, leading to different linear amine products. The presence of the ketone functionality could also influence the outcome of these reactions. Intramolecular ring-opening decomposition has been observed in some N-substituted azetidines, particularly under acidic conditions. nih.gov

Condition Potential Outcome
Acidic ConditionsProtonation of azetidine nitrogen, followed by nucleophilic attack and ring opening.
Nucleophilic AttackDirect attack on a ring carbon, leading to a linear amine.

Table 2: Potential Ring-Opening Scenarios

Strain-Release Processes and Their Selectivity

The azetidine ring in this compound possesses significant ring strain, which is a driving force for various chemical transformations. These strain-release processes can be initiated by a range of reagents and reaction conditions, leading to the formation of more stable, acyclic structures. The selectivity of these reactions is a key consideration in the synthetic utility of this heterocyclic scaffold.

Recent research has highlighted that strain-release reactions of substituted azetidines can be highly selective. nih.govrsc.org For instance, the functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), which are precursors to azetidines, can proceed through stereospecific strain-release reactions with a variety of nucleophiles. nih.gov This suggests that the stereochemistry at the 3-position of the azetidine ring in this compound could direct the approach of incoming reagents, influencing the stereochemical outcome of the ring-opening.

Furthermore, divergent strain-release reactions have been observed in azabicyclo[1.1.0]butyl carbinols, where the choice of activating agent dictates the reaction pathway, leading to either semipinacol rearrangement or the formation of spiroepoxy azetidines. nih.gov This principle can be extrapolated to this compound, where activation of the azetidine nitrogen could be followed by different reaction cascades depending on the reagents and conditions employed. For example, treatment with a Lewis acid might favor one pathway, while activation with a chloroformate could lead to a different product.

The development of polar-radical relay strategies based on the ring strain release of benzoylated 1-azabicyclo[1.1.0]butane has enabled nickel-catalyzed cross-coupling reactions to afford azetidines bearing all-carbon quaternary centers. organic-chemistry.org This indicates that the inherent strain in the azetidine ring can be harnessed to facilitate even complex bond formations.

A summary of potential strain-release processes is presented in the table below.

Reaction Type Initiating Reagent/Condition Potential Product Type Selectivity Factor
Nucleophilic Ring OpeningStrong NucleophilesFunctionalized AminesSteric and Electronic Effects
Acid-Catalyzed Ring OpeningLewis or Brønsted AcidsRearranged ProductsCarbocation Stability
Reductive Ring OpeningHydrogenolysis (e.g., Pd/C, H₂)Acyclic AminesCatalyst and Substrate Control
Strain-Release CouplingOrganometallic ReagentsFunctionalized AzetidinesNature of the Organometallic and Catalyst

Regioselective and Stereoselective Ring Cleavage

The ring cleavage of unsymmetrically substituted azetidines, such as this compound, is a critical aspect of their chemical reactivity. The regioselectivity of this cleavage is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cnresearchgate.net

In many cases, nucleophilic ring-opening reactions are the most common type of ring cleavage. magtech.com.cnresearchgate.net The regioselectivity is often governed by electronic effects. For azetidines with unsaturated substituents at the 2-position, cleavage of the C2-N bond is often favored due to the ability of the substituent to stabilize the transition state or intermediate through conjugation. magtech.com.cn However, in the case of this compound, the substituent is at the 3-position.

For 3-substituted azetidines, the site of nucleophilic attack can be influenced by both steric and electronic factors. Generally, in the absence of strongly activating groups, nucleophilic attack is more likely to occur at the less sterically hindered carbon of the azetidine ring. However, the presence of the ketone in the side chain of this compound could potentially influence the regioselectivity through intramolecular interactions or by altering the electronic properties of the ring.

Activation of the azetidine nitrogen, for instance by protonation or quaternization to form an azetidinium ion, significantly enhances its susceptibility to nucleophilic attack. nih.gov In such cases, the regioselectivity of the ring opening is a subject of detailed study, with experimental and computational methods being used to understand the governing parameters. nih.gov The stereochemistry of the starting azetidine can also be transferred to the product in a stereoselective manner. nih.govacs.org

The table below outlines the expected regiochemical outcomes of ring cleavage under different conditions.

Reaction Condition Nucleophile Expected Site of Attack Controlling Factor
Neutral or Mildly AcidicWeak NucleophileC2 or C4Steric Hindrance
Strongly Acidic (Azetidinium formation)Hard NucleophileC2 or C4Electronic Effects/Steric Hindrance
Intramolecular Nucleophilic AttackInternal NucleophileC2 or C4Ring size of the transition state

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of heterocyclic compounds, including azetidines. While direct C-H functionalization of the azetidine ring is challenging, the introduction of a handle, such as a halide, allows for a wide range of coupling reactions.

For instance, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines through a migration/coupling mechanism. nih.gov This suggests that if this compound were converted to its 3-iodo derivative, it could undergo similar transformations to introduce aryl groups at the 2-position of the azetidine ring.

Furthermore, palladium-catalyzed N-arylation reactions of azetidine itself with aryl or heteroaryl bromides have been shown to be a viable method for producing N-aryl azetidines without ring cleavage. researchgate.net This indicates that the nitrogen atom of this compound could be a site for palladium-catalyzed cross-coupling to introduce a variety of aryl or heteroaryl substituents. The efficiency of such reactions often depends on the choice of ligand, with bulky and electron-rich phosphine (B1218219) ligands often being effective. researchgate.net

The development of highly active azetidine-Pd(II) catalysts for Suzuki-Miyaura coupling reactions in water highlights the growing importance of azetidine-containing ligands in catalysis. researchgate.net This also underscores the compatibility of the azetidine scaffold with palladium-catalyzed transformations.

The following table summarizes potential palladium-catalyzed cross-coupling reactions for functionalized this compound derivatives.

Derivative Coupling Partner Reaction Type Potential Product
3-Iodo-2-(azetidin-3-yl)pentan-3-oneArylboronic AcidSuzuki-Miyaura2-Aryl-3-(pentan-3-one-2-yl)azetidine
N-H AzetidineAryl HalideBuchwald-HartwigN-Aryl-2-(azetidin-3-yl)pentan-3-one
N-H AzetidineVinyl HalideBuchwald-HartwigN-Vinyl-2-(azetidin-3-yl)pentan-3-one
3-Triflate-2-(azetidin-3-yl)pentan-3-oneAlkeneHeck3-Alkenyl-2-(azetidin-3-yl)pentan-3-one

Derivatization for Structure-Activity Relationship (SAR) Studies

The structural features of this compound, namely the secondary amine, the ketone carbonyl group, and the C-H bonds of the azetidine ring and its substituent, provide multiple points for derivatization in the context of structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

The secondary amine of the azetidine ring is a common site for modification. N-acylation, N-alkylation, and N-arylation can be readily achieved to explore the impact of substituents on biological activity. As mentioned, palladium-catalyzed N-arylation is a viable route. researchgate.net

The ketone functionality in the pentan-3-one side chain can also be a target for derivatization. Reduction to the corresponding alcohol would introduce a new hydrogen bond donor and a stereocenter. Reductive amination could be employed to introduce a new amino group, which could be further functionalized. The ketone could also be converted to an oxime or other carbonyl derivatives.

Modification of the azetidine ring itself is also a key strategy in SAR studies. The synthesis of analogs with different substituents at various positions of the ring can provide valuable information. For example, the introduction of substituents at the 2- or 4-positions could modulate the lipophilicity, polarity, and metabolic stability of the molecule. The stereochemistry of these substituents is also a critical parameter to investigate. acs.org

The table below outlines potential derivatization strategies for SAR studies of this compound.

Position of Modification Type of Derivatization Potential Impact on Properties
Azetidine Nitrogen (N-1)Acylation, Alkylation, ArylationAlteration of basicity, lipophilicity, and steric bulk
Ketone Carbonyl (C-3' of pentanone)Reduction, Reductive Amination, OximationIntroduction of H-bond donors/acceptors, new stereocenters
Azetidine Ring (C-2, C-4)Alkylation, ArylationModulation of spatial arrangement and metabolic stability
Pentanone Side ChainVariation of alkyl groupsProbing steric and hydrophobic interactions

Structure Activity Relationship Sar Investigations and Mechanistic Biological Inquiry

Design Principles for Azetidine-Based Scaffolds in Medicinal Chemistry

Azetidine-based scaffolds are increasingly utilized in drug discovery due to their unique structural and chemical properties. The four-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net This rigidity allows for a more defined spatial arrangement of substituents, facilitating the optimization of interactions with protein binding pockets. enamine.net

Key design principles for employing azetidine (B1206935) scaffolds in medicinal chemistry include:

Conformational Restriction: The inherent strain of the azetidine ring limits the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for target interaction. enamine.netresearchgate.net This can enhance potency and selectivity.

Vectorial Projection of Substituents: The defined geometry of the azetidine ring allows for precise placement of functional groups in three-dimensional space, enabling targeted interactions with specific residues in a binding site.

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic or acyclic moieties, offering an alternative chemical space with potentially improved physicochemical and pharmacokinetic properties. nih.gov For instance, they have been explored as conformationally constrained analogs of GABA and beta-alanine. researchgate.netnih.gov

Modulation of Physicochemical Properties: The nitrogen atom in the azetidine ring provides a handle for modifying properties such as solubility and basicity through N-substitution. This can be crucial for optimizing drug-like characteristics. acs.orgnih.gov

Access to Novel Chemical Space: The development of new synthetic methodologies has made a wider variety of substituted and spirocyclic azetidines accessible, expanding the toolkit for medicinal chemists to explore novel molecular architectures. rsc.orgtechnologynetworks.com

Rational Design of 2-(Azetidin-3-yl)pentan-3-one Analogs for SAR Studies

To elucidate the structure-activity relationships of this compound, a systematic approach to analog design is essential. This involves modifying different parts of the molecule and assessing the impact on biological activity.

Systematic Variation of the Pentan-3-one Substituent

The pentan-3-one moiety offers several points for modification to probe its role in target binding. Variations can include altering the length and branching of the alkyl chains, as well as introducing different functional groups.

Table 1: Hypothetical Analogs with Variations on the Pentan-3-one Substituent

Compound IDR1R2Rationale for Variation
Parent EthylEthylBaseline compound
A-1 MethylEthylInvestigate effect of smaller alkyl group
A-2 PropylEthylExplore impact of increased chain length
A-3 IsopropylEthylAssess influence of steric bulk
A-4 CyclopropylEthylIntroduce cyclic constraint
B-1 EthylPhenylEvaluate impact of aromatic substitution
B-2 Ethyl4-FluorophenylProbe electronic effects of substituent on the aromatic ring
C-1 EthylHydroxymethylIntroduce a hydrogen bond donor/acceptor

These systematic changes would allow researchers to map the steric and electronic requirements of the binding pocket that accommodates the pentan-3-one side chain.

Modifications on the Azetidine Ring (e.g., N-substitution, C-substitution)

Modifications to the azetidine ring itself are crucial for understanding its contribution to biological activity and for optimizing pharmacokinetic properties.

N-Substitution: The nitrogen atom of the azetidine ring is a key site for modification. Introducing substituents can alter the molecule's polarity, basicity, and potential for hydrogen bonding. For instance, N-alkylation can impact a compound's affinity for transporters like GAT-1 and GAT-3. nih.gov Attaching larger, lipophilic groups to the nitrogen has been shown to influence potency in various azetidine-containing compounds. nih.gov In some cases, attenuating the nucleophilicity of the azetidine nitrogen with a protecting group like Boc can be a strategic move in synthesis and can influence the stereochemical outcome of subsequent reactions. acs.orgnih.gov

C-Substitution: Introducing substituents at the C2 or C4 positions of the azetidine ring can provide valuable SAR data. The stereochemistry of these substituents is often critical for activity. For example, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands in asymmetric catalysis, highlighting the importance of stereochemical control. nih.gov The activity of some azetidine derivatives is highly dependent on the position of substituents on the ring. researchgate.net

Table 2: Hypothetical Analogs with Modifications on the Azetidine Ring

Compound IDSubstitution PositionSubstituentRationale for Variation
N-1 N1MethylBasic N-alkylation to assess impact on pKa and activity.
N-2 N1BenzylIntroduce a larger, lipophilic group at the nitrogen.
N-3 N1(2-hydroxyethyl)Add a polar, hydrogen-bonding capable group.
C2-1 C2Methyl (cis)Investigate steric and stereochemical effects at C2.
C2-2 C2Methyl (trans)Compare stereoisomers to understand binding pocket topography.
C4-1 C4Hydroxyl (cis)Introduce a hydrogen bond donor/acceptor at C4.
C4-2 C4Hydroxyl (trans)Evaluate the impact of stereochemistry on hydrogen bonding interactions.

Mechanistic Probing of Biological Interactions (In Vitro Focus)

Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. In vitro studies are central to this endeavor.

Enzyme Inhibition Mechanism Studies

Should this compound be found to inhibit an enzyme, detailed mechanistic studies would be necessary to characterize the nature of this inhibition. Azetidine-containing compounds have been investigated as inhibitors of various enzymes, including STAT3 and caseinolytic protease (ClpP). acs.orgnih.govnih.gov

Key studies would include:

Determination of IC50 values: To quantify the potency of the compound and its analogs.

Kinetics of inhibition: To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This provides insights into whether the inhibitor binds to the active site or an allosteric site.

Reversibility studies: To ascertain if the compound forms a covalent bond with the enzyme or binds reversibly. The formation of a covalent bond between an azetine and a serine residue in the binding pocket of ClpP has been observed, leading to inhibition. nih.gov

Receptor Binding Profile Analysis and Selectivity

If the biological activity of this compound is mediated through a receptor, its binding profile must be thoroughly characterized. Azetidine derivatives have been evaluated for their affinity and selectivity for various receptors, including GABA transporters. nih.govsigmaaldrich.com

Essential analyses include:

Radioligand binding assays: To determine the affinity (Ki) of the compound for its primary target and a panel of other receptors to assess selectivity.

Functional assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For example, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2). researchgate.net

Structure-activity relationship (SAR) analysis of binding data: To correlate the structural modifications of the analogs with their binding affinities and selectivities. This can reveal which parts of the molecule are critical for receptor recognition. For instance, studies on azetidine-based STAT3 inhibitors showed that certain substitutions were well-tolerated while others led to a decrease in potency. acs.orgnih.gov

Cellular Pathway Modulation without discussing phenotypic outcomes

One of the key areas of investigation for bioactive compounds is their ability to modulate specific cellular pathways. For azetidine derivatives, a notable mechanism of interest is the binding to tubulin, a critical protein in microtubule formation and cellular division.

The interaction with tubulin is a well-established mechanism for various anticancer agents. nih.gov These compounds can disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically in the G2/M phase. nih.govnih.gov The binding can occur at different sites on the tubulin dimer, leading to either stabilization or destabilization of the microtubule polymer. nih.gov For instance, colchicine (B1669291) binds to a specific site on β-tubulin, which prevents the conformational change from a curved to a straight structure that is necessary for tubulin to incorporate into microtubules. researchgate.net This inhibition of assembly ultimately disrupts the mitotic spindle and halts cell division. researchgate.net While the specific binding mode of this compound to tubulin has not been detailed, the presence of the azetidine ring, a four-membered heterocycle, suggests a potential for unique interactions within the tubulin binding pocket. The strained nature of the azetidine ring can influence the conformation of the molecule, potentially allowing it to access binding sites that are less favorable for more flexible structures. researchgate.net

Parameter Observation with Related Compounds Potential Implication for this compound
Tubulin Binding Some small molecules are known to bind to tubulin, disrupting microtubule dynamics. nih.govnih.govThe azetidine moiety could contribute to binding affinity and specificity at a tubulin binding site.
Mechanism of Action Inhibition of tubulin polymerization by preventing the necessary conformational changes. researchgate.netMay act as a microtubule-destabilizing agent by interfering with the curved-to-straight transition of tubulin dimers.
Cell Cycle Arrest Disruption of microtubule function typically leads to G2/M phase arrest. nih.govCould potentially induce a halt in the cell cycle at the G2/M checkpoint.

Target Identification Strategies for Azetidine Derivatives

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. rsc.org For azetidine derivatives like this compound, several established strategies can be employed.

One of the most powerful approaches is affinity-based protein profiling (ABPP) . rsc.org This technique utilizes a modified version of the compound of interest, known as an affinity probe. This probe is typically designed with two key features: a reactive group for covalent attachment to the target and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. Photo-affinity labeling (PAL) is a particularly useful variation of this method, where a photo-activatable group is incorporated into the probe. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby proteins, including the specific target. The tagged proteins can then be isolated and identified using mass spectrometry. nih.gov

Another strategy involves genetic approaches , such as analyzing resistant mutants. rsc.org By exposing a population of cells to the compound, resistant clones may emerge. Sequencing the genomes of these resistant cells can reveal mutations in the gene encoding the drug's target, providing strong evidence for its identity. rsc.org

Strategy Description Advantages
Affinity-Based Protein Profiling (ABPP) Uses a modified compound (probe) with a reactive group and a reporter tag to isolate and identify binding partners. rsc.orgnih.govCan directly identify protein targets from complex biological samples.
Photo-Affinity Labeling (PAL) A type of ABPP that uses a photo-activatable probe to covalently link to the target upon UV exposure. nih.govAllows for capturing both high and low-affinity interactions.
Resistant Mutant Analysis Identifies the target by sequencing the genes of cells that have developed resistance to the compound. rsc.orgProvides strong genetic evidence for the target's identity.

Bioisosteric Replacement Strategies Involving Azetidines

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net The azetidine ring itself is often considered a bioisostere for other cyclic and acyclic structures. researchgate.net

The strained four-membered ring of azetidine imparts unique conformational constraints and can influence properties such as solubility and metabolic stability. researchgate.net For instance, the replacement of a more flexible or lipophilic group with an azetidine ring can improve aqueous solubility and introduce a novel vector for interaction with the target protein. acs.org

In the context of this compound, bioisosteric replacement could be explored at several positions. The pentan-3-one moiety could be replaced with other groups to probe the importance of the ketone functionality and the alkyl chains for activity. For example, replacing the ketone with an amide or an ester could alter the hydrogen bonding capacity and electronic properties of the molecule. Similarly, modifications to the alkyl chains could fine-tune the lipophilicity and steric bulk. nih.gov

Furthermore, the azetidine ring itself could be a bioisosteric replacement for other small heterocyclic or carbocyclic rings in a known bioactive scaffold. Its introduction can lead to improved physicochemical properties and potentially novel biological activities. acs.org

Original Group Potential Bioisosteric Replacement Rationale for Replacement
Ketone (in pentan-3-one)Amide, Ester, OximeTo modify hydrogen bonding potential and electronic character.
Ethyl/Propyl chains (in pentan-3-one)Cyclopropyl, MethoxyethylTo alter lipophilicity, metabolic stability, and conformational flexibility. acs.org
Azetidine ringPyrrolidine, Piperidine, CyclobutaneTo modulate ring strain, basicity, and the spatial orientation of substituents.

2 Azetidin 3 Yl Pentan 3 One As a Chemical Scaffold and Building Block

Utility in Multi-Step Organic Synthesis

The inherent reactivity of the azetidine (B1206935) ring and the ketone group in 2-(azetidin-3-yl)pentan-3-one makes it a valuable intermediate in multi-step synthetic sequences. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.

Precursor to Complex Heterocyclic Systems

The strained azetidin-3-one (B1332698) core serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The ring strain associated with the four-membered ring can be strategically exploited in ring-opening or ring-expansion reactions to generate larger, more elaborate heterocyclic frameworks. For instance, the nitrogen atom of the azetidine can participate in intramolecular cyclization reactions with appropriately positioned functional groups, leading to the formation of fused or bridged bicyclic structures.

Furthermore, the ketone functionality can be readily converted into other reactive groups, such as hydrazones or enamines, which can then undergo further cyclization reactions. This versatility allows for the construction of a wide array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, the general reactivity of azetidin-3-ones suggests its high potential in this area.

Starting MaterialReagents and ConditionsProductApplication
N-Protected this compound1. Hydrazine (B178648) derivative; 2. Acid or base catalystFused pyrazole-azetidine systemPotential as a scaffold for kinase inhibitors
N-Protected this compound1. Guanidine derivative; 2. Cyclization conditionsFused pyrimidine-azetidine systemBuilding block for compounds with potential antiviral activity
This compoundRing-opening metathesis polymerization (ROMP) catalystPoly(azetidine) derivativeDevelopment of novel polymeric materials

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the azetidine ring makes this compound a valuable chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure forms of this compound can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalytic methods. Once obtained in a stereochemically defined form, this building block can be used to introduce chirality into larger, more complex molecules.

The asymmetric synthesis of substituted azetidin-3-ones has been accomplished using methods like metalated SAMP/RAMP hydrazones, allowing for the introduction of a variety of substituents at the 2-position with good enantioselectivity. nih.gov This approach could theoretically be adapted for the synthesis of enantiopure this compound. The resulting chiral ketone can then undergo a plethora of stereoselective transformations, such as reductions or additions, to create new stereocenters with high levels of control.

Chiral Auxiliary/CatalystElectrophileDiastereomeric/Enantiomeric ExcessReference
SAMP/RAMP HydrazoneAlkyl Halides, Benzyl Halidesup to 85% ee nih.gov
Chiral N-Propargylsulfonamides (precursor)Gold Catalyst>98% ee nih.gov

Integration into Peptide Mimetics and Constrained Systems

The rigid framework of the azetidine ring makes this compound an attractive scaffold for the design of peptide mimetics and conformationally constrained systems. By incorporating this moiety into a peptide backbone, it is possible to impose specific conformational preferences, which can lead to enhanced biological activity and metabolic stability.

The azetidine ring can act as a mimic of a dipeptide unit or can be used to introduce a sharp turn in a peptide chain. The ketone functionality offers a handle for further derivatization, allowing for the attachment of various side chains or for cyclization to create constrained cyclic peptides. While direct integration of this compound into peptide mimetics is not widely reported, the use of azetidine-based scaffolds in this context is a well-established strategy.

Application as a Ligand in Catalysis

The nitrogen atom within the azetidine ring of this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a potential ligand for use in catalysis. The specific steric and electronic properties of the azetidine ring, combined with the potential for introducing chirality, could lead to the development of novel and effective catalysts for a variety of organic transformations.

While the application of this compound itself as a ligand is not yet established, related chiral azetidine-containing ligands have been successfully employed in asymmetric catalysis. The synthesis of chiral derivatives of this compound could open up new avenues for the development of bespoke catalysts for stereoselective reactions.

Role in the Construction of Molecular Probes

Molecular probes are essential tools for studying biological processes, and the unique properties of this compound make it a promising candidate for the construction of such probes. The ketone functionality can be used as a reactive handle to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups. The azetidine ring can serve as a core scaffold to which various recognition elements can be appended.

The ability to introduce functionality at both the nitrogen and the carbon atoms of the azetidine ring, as well as at the ketone, provides a high degree of modularity in the design of molecular probes. This allows for the fine-tuning of properties such as solubility, cell permeability, and target affinity. Although specific molecular probes based on this compound have not been described in the literature, its structural features suggest significant potential in this area of research.

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Routes to 2-(Azetidin-3-yl)pentan-3-one

The synthesis of functionalized azetidines remains a challenge due to their strained nature. acs.org While no specific synthesis for this compound has been reported, several established methods for constructing substituted azetidines can be adapted. Future research should focus on developing efficient and stereoselective routes to this target molecule.

One plausible approach involves the synthesis of an azetidin-3-one (B1332698) precursor, followed by functionalization at the 2-position. The synthesis of N-protected azetidin-3-ones has been achieved through intramolecular cyclization of 1-diazo-3-arenesulfamoylalkan-2-ones. iaea.org A potential synthetic pathway could, therefore, begin with a suitable N-protected 3-amino-1-diazopropan-2-one derivative.

Another promising strategy is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which has been shown to produce chiral azetidin-3-ones. nih.gov Adapting this methodology could provide an enantioselective route to a 2-substituted azetidin-3-one.

Furthermore, the reduction of β-lactams (azetidin-2-ones) is a common method for obtaining azetidines. acs.org A strategy involving the synthesis of a suitably substituted β-lactam followed by selective reduction could be explored. The well-established Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a versatile method for constructing the β-lactam core. mdpi.com

Synthetic Strategy Key Precursors Potential Advantages Reference
Intramolecular CyclizationN-protected 3-amino-1-diazopropan-2-oneDirect formation of the azetidin-3-one core iaea.org
Gold-Catalyzed CyclizationN-propargylsulfonamidePotential for high enantioselectivity nih.gov
β-Lactam ReductionSubstituted azetidin-2-oneReadily available starting materials acs.org
Staudinger SynthesisKetenes and iminesHigh versatility for substituent introduction mdpi.com

This table presents hypothetical synthetic strategies for this compound based on established methods for analogous compounds.

Exploration of Unconventional Reactivity of the Azetidine-Pentanone System

The reactivity of azetidines is largely governed by their significant ring strain, which facilitates ring-opening reactions under various conditions. rsc.orgrsc.org The presence of a pentanone substituent at the 3-position of the azetidine (B1206935) ring in this compound introduces additional functional handles and potential for unique reactivity.

Future research should investigate the reactivity of this system under different conditions. For instance, the ketone moiety could participate in intramolecular reactions with the azetidine nitrogen or C-H bonds, potentially leading to novel bicyclic structures. The influence of the azetidine ring on the reactivity of the ketone, and vice versa, should be systematically studied.

Furthermore, the strain-release-driven ring-opening of the azetidine moiety could be exploited to generate novel γ-amino ketone derivatives. This could be achieved under acidic, basic, or transition-metal-catalyzed conditions, offering access to a diverse range of linear and cyclic products.

Advanced Computational Modeling for De Novo Design of Azetidine Analogs

Computational modeling is a powerful tool in modern drug discovery, enabling the de novo design of novel compounds with desired properties. rsc.org For this compound and its analogs, computational methods can be employed to predict their physicochemical properties, conformational preferences, and potential biological targets.

Future research should utilize techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations to explore the interaction of this azetidine scaffold with various enzymes and receptors. This can guide the design of new analogs with improved potency and selectivity. For example, by identifying the key interactions of the parent compound with a target protein, modifications to the pentanone side chain or the azetidine ring can be rationally designed to enhance binding affinity.

Computational Method Application Predicted Outcome Reference
Molecular DockingVirtual screening against protein targetsIdentification of potential biological targets and binding modes rsc.org
Molecular DynamicsSimulation of protein-ligand complexesAssessment of binding stability and conformational changes rsc.org
Quantum MechanicsCalculation of electronic propertiesPrediction of reactivity and spectroscopic properties-

This table illustrates potential applications of computational modeling for the study of this compound, with references to similar applications for other compounds.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

Azetidine-containing molecules have shown a wide range of biological activities, acting as inhibitors of various enzymes and modulators of receptor function. nih.govnih.gov The specific interactions of this compound with biological systems are currently unknown.

Future research should focus on elucidating the mechanism of action of this compound and its analogs at the molecular level. This would involve identifying their primary biological targets through techniques such as chemical proteomics and affinity-based probes. Once a target is identified, detailed mechanistic studies, including enzyme kinetics and structural biology (e.g., X-ray crystallography or cryo-electron microscopy), can be employed to understand the precise binding mode and the basis for biological activity.

For instance, if the compound is found to be an enzyme inhibitor, it will be crucial to determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. Understanding these details is essential for the rational design of more potent and selective second-generation compounds.

Expansion of the Compound's Role as a Scaffold in Chemical Biology and Material Science

The unique three-dimensional structure of the azetidine ring makes it an attractive scaffold for applications beyond medicinal chemistry, including chemical biology and material science. nih.gov The bifunctional nature of this compound, with its secondary amine and ketone groups, provides opportunities for its use as a versatile building block.

In chemical biology, this compound could be functionalized with fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to create chemical probes for studying biological processes. The azetidine core can serve as a rigid scaffold to present these functional groups in a defined spatial orientation.

In material science, the incorporation of this azetidine derivative into polymers could lead to materials with novel properties. The strained ring system could be used as a latent reactive group that can be triggered to induce cross-linking or degradation, leading to the development of smart materials.

Strategies for Overcoming Synthetic and Methodological Challenges in Azetidine Chemistry

Despite recent advances, the synthesis of complex and polysubstituted azetidines remains a significant challenge. acs.org The high ring strain can lead to low yields, side reactions, and difficulties in achieving stereocontrol.

Future research must focus on developing more robust and general synthetic methodologies to overcome these hurdles. This includes the discovery of new catalysts for enantioselective azetidination reactions, the development of novel protecting group strategies that are compatible with the strained ring system, and the exploration of flow chemistry techniques for the safe and scalable synthesis of azetidine derivatives.

Addressing these fundamental challenges will not only facilitate the synthesis of this compound but will also have a broader impact on the field of heterocyclic chemistry, enabling the exploration of a wider range of functionalized azetidines for various applications.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
DeprotonationLDA, THF, -78°C~80%
CouplingAzetidine precursor, NaOH, reflux60-70%
PurificationColumn chromatography (silica gel)>95% purity

Basic: How can structural characterization of this compound be performed?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve azetidine ring puckering and ketone geometry .
  • NMR spectroscopy : Assign ¹H/¹³C signals using 2D experiments (COSY, HSQC). The azetidine ring protons typically appear at δ 3.0–4.0 ppm, while the pentan-3-one carbonyl carbon resonates near δ 210 ppm .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) and fragmentation patterns to validate the azetidine-ketone linkage .

Advanced: How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with proposed targets (e.g., microtubules or kinase enzymes) .
  • Reproducibility checks : Validate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. Table 2: Example Biological Data Contradictions

StudyObserved ActivityProposed MechanismPotential Bias
AAnticancer (IC₅₀ = 5 µM)Microtubule disruptionHigh DMSO concentration
BCytotoxic (IC₅₀ = 50 µM)Non-specific membrane damageImpure compound

Advanced: What computational methods predict the reactivity of the azetidine ring in this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and nucleophilicity of the azetidine nitrogen .
  • MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for ring-opening or functionalization .
  • Docking studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the ketone group .

Basic: How should stability studies for this compound be designed?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (Td). Store samples at -20°C under inert atmosphere if Td < 100°C .
  • pH stability : Incubate compound in buffers (pH 2–12) and monitor degradation via HPLC. Azetidine rings are prone to hydrolysis under acidic conditions .
  • Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products; store in amber vials if λmax < 400 nm .

Advanced: How can stereochemical outcomes in derivatives of this compound be controlled?

Methodological Answer:

  • Chiral crystallization : Use diastereomeric cocrystallization with chiral acids (e.g., 3-phenylbutyric acid) and optimize solvents via Crystal16 solubility screening .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-catalyzed couplings to install stereocenters on the azetidine ring .
  • Kinetic vs. thermodynamic control : For aldol reactions, low temperatures (-78°C) favor kinetic products, while reflux promotes thermodynamic outcomes .

Basic: What purification techniques are suitable for isolating this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate azetidine derivatives from byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from Crystal16 or analogous compounds .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure prevents thermal decomposition .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for enzyme-inhibitor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of target complexes to identify critical hydrogen bonds or hydrophobic contacts .
  • Metabolic profiling : Use LC-MS to track cellular metabolite changes after treatment, identifying off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.